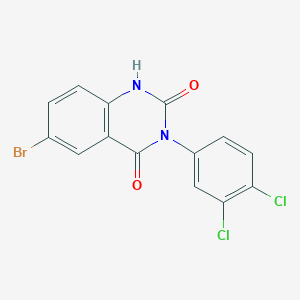![molecular formula C13H9ClN4O2S B11639114 3-(5-chlorothiophen-2-yl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11639114.png)
3-(5-chlorothiophen-2-yl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-CHLOROTHIOPHEN-2-YL)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that features a unique combination of functional groups, including a chlorothiophene ring, a furan ring, and a pyrazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-CHLOROTHIOPHEN-2-YL)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of 5-chlorothiophene-2-carboxylic acid hydrazide with furan-2-carbaldehyde under acidic or basic conditions to form the desired hydrazone. This reaction is often carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-CHLOROTHIOPHEN-2-YL)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(5-CHLOROTHIOPHEN-2-YL)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 3-(5-CHLOROTHIOPHEN-2-YL)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Chlorothiophen-2-yl)propane-1-thiol
- (E)-1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one
Uniqueness
Compared to similar compounds, 3-(5-CHLOROTHIOPHEN-2-YL)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to its combination of a chlorothiophene ring, a furan ring, and a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C13H9ClN4O2S |
|---|---|
Peso molecular |
320.75 g/mol |
Nombre IUPAC |
5-(5-chlorothiophen-2-yl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H9ClN4O2S/c14-12-4-3-11(21-12)9-6-10(17-16-9)13(19)18-15-7-8-2-1-5-20-8/h1-7H,(H,16,17)(H,18,19)/b15-7+ |
Clave InChI |
SBWQMAIWRGSYOS-VIZOYTHASA-N |
SMILES isomérico |
C1=COC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
SMILES canónico |
C1=COC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
Solubilidad |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B11639041.png)

![6-Amino-4-{3-[(4-fluorobenzyl)oxy]phenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11639052.png)
![1-(4-Bromo-benzenesulfonyl)-4-[3-(3,5-dimethyl-pyrazol-1-yl)-4-nitro-phenyl]-piperazine](/img/structure/B11639062.png)
![(5Z)-3-[(4-chlorophenyl)methyl]-5-[(2-ethoxynaphthalen-1-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11639068.png)
![3-{[4-(4-ethoxybenzyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B11639076.png)
![2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639078.png)
![5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639082.png)
![2-Amino-1-(3,5-dichlorophenyl)-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639085.png)
![5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639086.png)
![2-(4-bromophenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate](/img/structure/B11639087.png)
![1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol](/img/structure/B11639090.png)
![2-(4-Chlorophenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11639095.png)
